molecular formula C11H10N2O3 B1339154 Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 5174-90-3

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B1339154
CAS RN: 5174-90-3
M. Wt: 218.21 g/mol
InChI Key: PIHWQJBFCRABCQ-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

6.57 g (32 mmol) of 3-formyl-2-(pivaloylamino)pyridine was dissolved in ethanol (50 mL), and 10.2 g (64 mmol) of diethyl malonate and 1.6 mL (16 mmol) of pyrrolidine were added to the above solution. The resulting mixture was stirred overnight at 100° C. The reaction mixture was cooled to room temperature, and a solid precipitated therefrom was washed with ethanol. Thus, 2.2 g (yield: 32%) of the title compound was obtained as a yellow solid.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([NH:9]C(=O)C(C)(C)C)=[N:5][CH:6]=[CH:7][CH:8]=1)=O.[C:16]([O:24][CH2:25][CH3:26])(=[O:23])[CH2:17][C:18]([O:20]CC)=O.N1CCCC1>C(O)C>[O:20]=[C:18]1[C:17]([C:16]([O:24][CH2:25][CH3:26])=[O:23])=[CH:1][C:3]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[NH:9]1

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
C(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
a solid precipitated
WASH
Type
WASH
Details
therefrom was washed with ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NC2=NC=CC=C2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.